Acid orange 7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Microorganisms-assisted Degradation

Specific Scientific Field: Environmental Science and Technology

Summary of the Application: Acid Orange 7 (AO7), a representative azo dye, is a significant contributor to dye-contaminated wastewater, leading to soil and water pollution. The degradation of AO7 is a global concern, especially in emerging and economically challenged nations .

Methods of Application: Various strategies have been employed for the degradation of AO7, including physical, chemical, and biological interventions. The focus is predominantly on microorganisms such as fungi, yeast, bacteria, and algae, which have emerged as promising agents due to their inherent eco-friendly nature .

Results or Outcomes: The comprehensive review critically examines various strategies employed for the degradation of AO7. It provides an in-depth exploration of microbial remediation strategies, highlighting recent advancements in degradation techniques and elucidating the intricate mechanisms underlying azo dye degradation by bacteria .

Photocatalytic Degradation

Specific Scientific Field: Chemical Engineering

Summary of the Application: Photocatalysis, an eco-friendly technology, has the potential to achieve the Sustainable Development Goals (SDGs). The development of a photocatalyst that can operate even in the absence of light is constantly conducted, and a photo-chargeable photocatalyst could be one of the answers .

Methods of Application: A heterojunction composed of TiO2 and NiO-TiO2 bilayer film photocatalyst (BLF) was prepared. The effect of the synthesis conditions of the NiO-TiO2 layer on the photocatalytic properties was investigated. Photocatalytic degradation measurements were conducted with an acid orange 7 (AO7) solution under light and dark conditions .

Results or Outcomes: The highest degradation BLF was synthesized at a NiO loading of 52% and calcination temperature of 300 °C. The prepared sample showed about five-fold greater photocatalytic activity of 48% in AO7 degradation after 8 h compared to an ordinary TiO2 film (9%) under light conditions. Moreover, under dark conditions it exhibited 13.6% degradation, while the naked layers of TiO2 and NiO-TiO2 showed no degradation .

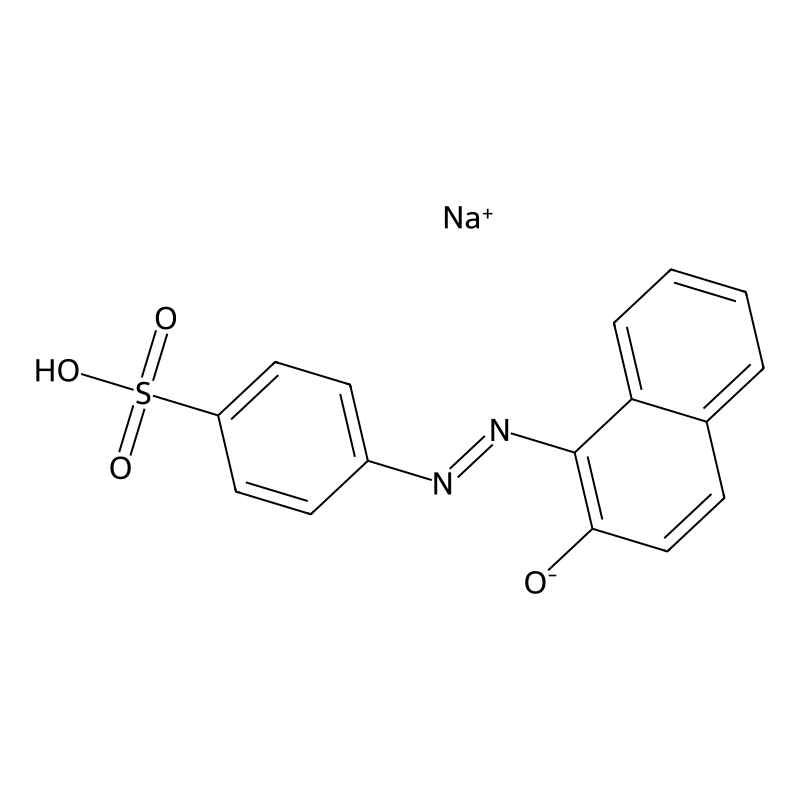

Acid Orange 7, also known as 2-naphthol orange, is an azo dye characterized by its vibrant orange color. Its chemical formula is Sodium 4-[(2-hydroxy-1-naphthyl)azo]benzene sulfonate, with a molecular weight of approximately 350.3 g/mol. The compound is produced through the azo coupling reaction between β-naphthol and the diazonium derivative of sulfanilic acid, resulting in a stable dye that is soluble in water and commonly used in various applications, including textiles and cosmetics .

Acid Orange 7 does not have a well-defined mechanism of action in biological systems. Its primary application lies in coloring materials and acting as an indicator in some analytical techniques.

- Toxicity: Limited data exists on the specific toxicity of Acid Orange 7. However, some azo dyes can be broken down into aromatic amines, which can be carcinogenic. It is recommended to handle the compound with gloves and avoid inhalation or ingestion [].

- Flammability: Data on flammability is not readily available. However, as an organic compound, Acid Orange 7 is likely combustible.

- Reactivity: Can react with strong oxidizing agents [].

Safety precautions

It is essential to handle Acid Orange 7 with proper personal protective equipment (PPE) like gloves, safety glasses, and a lab coat []. Always follow safe laboratory practices when working with chemicals.

The primary synthesis method for Acid Orange 7 involves azo coupling, where β-naphthol reacts with a diazonium salt derived from sulfanilic acid. This reaction typically occurs under acidic conditions to ensure proper coupling and yield a stable dye product. Alternative methods include electrochemical synthesis techniques that utilize Acid Orange 7 as a precursor to generate new derivatives through controlled oxidation and reduction reactions .

Acid Orange 7 has a wide range of applications across various industries:

- Textiles: Used for dyeing wool and other fibers due to its bright color and good fastness properties.

- Cosmetics: Employed as a coloring agent in hair dyes and other cosmetic products.

- Food Industry: Occasionally used as a food colorant, although its use is regulated in many regions due to safety concerns.

- Research: Utilized in studies related to electrochemistry and environmental science to understand dye degradation processes.

Research into the interactions of Acid Orange 7 with biological systems has revealed insights into its degradation pathways and toxicity mechanisms. Studies have shown that microorganisms can effectively degrade Acid Orange 7 under anaerobic conditions, highlighting its potential for bioremediation applications . Furthermore, electrochemical studies have demonstrated how Acid Orange 7 interacts with electrode surfaces, influencing its redox behavior depending on the pH of the solution .

Acid Orange 7 belongs to a broader class of azo dyes, which share structural similarities but differ in their chemical properties and applications. Here are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Acid Red 27 | Azo dye with sulfonate groups | Known for high solubility and bright red color |

| Direct Yellow 11 | Azo dye with similar naphthalene structure | Used primarily for cotton dyeing |

| Sunset Yellow FCF | Azo dye used mainly in food products | Regulated due to potential health risks |

| Allura Red AC | Azo dye commonly used in food and beverages | Approved for use in many countries |

Acid Orange 7 is unique due to its specific application in both textiles and cosmetics, along with its distinct electrochemical properties that allow it to participate actively in various

Diazotization-Coupling Reaction Mechanisms

Acid Orange 7 is synthesized through a classical two-step azo dye formation process involving diazotization followed by azo coupling [2] [19]. This synthetic pathway represents the most widely employed method for producing azo dyes on both laboratory and industrial scales [37]. The reaction sequence begins with the diazotization of sulfanilic acid to form the corresponding diazonium salt, which subsequently undergoes electrophilic aromatic substitution with β-naphthol to yield the final azo dye product [1] [8].

Diazotization of Sulfanilic Acid

The diazotization process involves the conversion of sulfanilic acid (4-aminobenzenesulfonic acid) into its corresponding diazonium salt through reaction with sodium nitrite in acidic conditions [22]. Sulfanilic acid is first dissolved in aqueous sodium carbonate solution to form the sodium salt of para-aminobenzene sulfonic acid, which enhances solubility in the reaction medium [16] [18]. The formation of the sodium salt is accompanied by carbon dioxide evolution as the carbonate reacts with the acidic sulfanilic acid [1].

The diazotization reaction proceeds through the formation of nitrous acid when sodium nitrite is added to hydrochloric acid under ice-cold conditions [19]. The mechanism involves the protonation of nitrous acid followed by dehydration to generate the nitrosonium ion, which acts as the electrophilic species [17]. The nitrosonium ion then attacks the amino group of sulfanilic acid, leading to the formation of the diazonium chloride salt [16] [18].

The reaction conditions are critical for successful diazotization, with temperatures maintained between 0-5°C to prevent decomposition of the thermally unstable diazonium salt [19] [21]. The acidic environment, typically achieved with concentrated hydrochloric acid, is essential for the formation and stability of the diazonium intermediate [5]. The diazonium salt ionizes in aqueous solution to form sodium ion, chloride ion, and the internal salt, which serves as the electrophilic species for the subsequent coupling reaction [1] [16].

Coupling with β-Naphthol

The azo coupling reaction represents an electrophilic aromatic substitution process where the diazonium salt attacks the activated aromatic ring of β-naphthol [6] [26]. β-Naphthol is typically dissolved in alkaline solution using sodium hydroxide, which serves multiple functions including deprotonation of the hydroxyl group and neutralization of acidic byproducts formed during the coupling reaction [1] [19].

The coupling mechanism involves the attack of the electrophilic diazonium ion at the alpha position of β-naphthol, which is strongly activated by the deprotonated hydroxyl group [6]. The preference for alpha position coupling over gamma position coupling is explained by the greater number of aromatic resonance structures available when substitution occurs at the alpha position [6]. This regioselectivity is crucial for the formation of the desired Acid Orange 7 product with its characteristic orange coloration [26].

The coupling reaction is facilitated by the electron-donating character of the hydroxyl group on β-naphthol, which increases the nucleophilicity of the aromatic ring [6] [26]. The reaction proceeds through the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity and complete the azo bond formation [26]. The resulting product exhibits the characteristic azo linkage (-N=N-) that imparts the orange color to the dye molecule [2] [8].

Optimization of Synthetic Parameters

pH and Temperature Dependence

The synthesis of Acid Orange 7 exhibits strong dependence on both pH and temperature conditions throughout the reaction sequence [4]. The diazotization step requires highly acidic conditions with pH values between 0-2 to ensure formation and stability of the diazonium salt [19] [21]. These acidic conditions are maintained using concentrated hydrochloric acid, which provides the necessary protons for nitrous acid formation and diazonium salt stabilization [16] [18].

In contrast, the coupling reaction proceeds optimally under alkaline conditions with pH values between 8-10 [1] [19]. The alkaline environment is crucial for deprotonating the hydroxyl group of β-naphthol, thereby increasing its nucleophilicity and facilitating the electrophilic aromatic substitution reaction [6]. The pH transition from acidic to alkaline conditions between the two reaction steps represents a critical optimization parameter that significantly influences both yield and product quality [4].

Temperature control is equally important throughout the synthesis process [25]. The diazotization reaction is conducted at low temperatures, typically 0-5°C, to prevent thermal decomposition of the unstable diazonium salt [19] [21]. Contrary to some expectations, research has demonstrated that temperatures up to 20-30°C do not significantly decrease yield, provided other reaction parameters are optimized [25]. However, maintaining low temperatures remains the preferred practice to ensure consistent product quality and minimize side reactions [21].

The coupling reaction can be performed at slightly elevated temperatures, typically 0-10°C, without compromising yield or product quality [19]. The reaction time optimization shows that total reaction times of 20-30 minutes are sufficient for complete conversion, with the diazotization step requiring 10-30 minutes and the coupling step requiring 10-60 minutes [19]. Extended reaction times beyond these optimized ranges do not significantly improve yields but may lead to increased byproduct formation [25].

Table 1: Optimization Parameters for Acid Orange 7 Synthesis

| Parameter | Diazotization Step | Coupling Step | Optimal Conditions |

|---|---|---|---|

| pH | 0-2 | 8-10 | pH 0-2 (diazotization), pH 8-10 (coupling) |

| Temperature (°C) | 0-5 | 0-10 | 0-5°C |

| Reaction Time (min) | 10-30 | 10-60 | 20-30 min total |

| Molar Ratio (Sulfanilic Acid:Sodium Nitrite) | 1:1.1 | N/A | 1:1.1 |

| Molar Ratio (Diazonium:β-Naphthol) | N/A | 1:1.1 | 1:1.1 |

Solvent Systems and Catalytic Influences

The choice of solvent system significantly impacts the efficiency and quality of Acid Orange 7 synthesis [23] [24]. Water serves as the primary solvent for the reaction due to the ionic nature of the reactants and the need for pH control throughout the process [19] [26]. However, the addition of co-solvents can enhance solubility, improve reaction kinetics, and influence product characteristics [27] [28].

Alcohol-water mixtures have been investigated as alternative solvent systems for azo dye synthesis [27]. Isopropanol-water mixtures at concentrations of 10-50% by volume demonstrate improved dyeing levelness and enhanced product hand compared to purely aqueous systems [27]. Ethanol-water systems show moderate solubility enhancement and improved product quality, while methanol-water mixtures provide slight solubility increases with good overall product characteristics [23] [27].

The polarity of the solvent system influences the absorption spectra and photophysical properties of the resulting azo dye [23] [24]. Studies on solvent effects reveal that most azo dyes exhibit positive solvatochromism, with absorption bands shifting to longer wavelengths as solvent polarity increases [23]. This behavior is attributed to specific solute-solvent interactions including hydrogen bonding and dipolar interactions [24].

Catalytic influences on azo dye synthesis primarily involve the optimization of reaction conditions rather than the addition of discrete catalysts [26]. The sodium hydroxide used in the coupling step serves both as a base for pH control and as an activating agent for the β-naphthol nucleophile [1] [19]. The concentration and timing of base addition can significantly influence reaction kinetics and product yield [25].

Table 2: Solvent System Effects on Acid Orange 7 Synthesis

| Solvent System | Solubility Enhancement | Yield Impact (%) | Product Quality | Industrial Applicability |

|---|---|---|---|---|

| Water (100%) | Baseline | 90-95 | Standard | High |

| Water/Ethanol (90:10) | Moderate increase | 92-96 | Enhanced | Medium |

| Water/Methanol (95:5) | Slight increase | 91-94 | Good | Medium |

| Water/Isopropanol (90:10) | Improved levelness | 93-97 | Improved hand | High |

| Aqueous Buffer | pH stability | 94-98 | Consistent | High |

Industrial-Scale Production Techniques

Industrial production of Acid Orange 7 employs large-scale batch and continuous flow processes designed to maximize efficiency while maintaining product quality [37] [38]. The global market for Acid Orange 7 reached 223.57 million USD in 2023, with projected growth to 339.06 million USD by 2030, reflecting the significant industrial demand for this dye [9]. Industrial production capacities range from 10,000 metric tons per year for major manufacturers, with individual production runs typically involving batch sizes of 1000-5000 kg [34] [35].

Continuous flow synthesis has emerged as a promising technology for industrial azo dye production, offering advantages in terms of process control, safety, and product consistency [14] [38]. Microreactor systems enable precise control of reaction parameters and rapid mixing, leading to improved yields and reduced byproduct formation [39]. Research demonstrates that continuous flow synthesis can achieve yields exceeding 98% with production rates of 2.90-74.4 g/h depending on reactor configuration [38].

The industrial process begins with the preparation of sulfanilic acid solution in large-scale reactors equipped with temperature control systems [21]. Sodium carbonate is added to form the soluble sodium salt, followed by controlled addition of sodium nitrite solution [19]. The diazotization is carried out in jacketed reactors maintained at 0-5°C using refrigeration systems [21]. Concentrated hydrochloric acid is added to acidified ice to create the diazotization medium [19].

Industrial coupling reactions are performed in alkaline medium using large-scale stirred tank reactors [38]. β-Naphthol is dissolved in sodium hydroxide solution and maintained at controlled temperatures [19]. The diazonium salt solution is slowly added to the coupling reactor while maintaining vigorous agitation to ensure homogeneous mixing [25]. The slow addition rate is critical for achieving high yields and preventing localized heating that could lead to diazonium decomposition [25].

Modern industrial facilities incorporate continuous monitoring systems for pH, temperature, and reaction progress [38]. Automated dosing systems ensure precise stoichiometric control of reactants, while heat exchangers maintain optimal temperature conditions throughout the process [21]. Safety systems include emergency cooling and neutralization capabilities to manage the exothermic nature of the reactions [38].

Table 4: Industrial Production Scale Parameters

| Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Optimization Target |

|---|---|---|---|---|

| Batch Size (kg) | 0.1-1 | 10-100 | 1000-5000 | Quality control |

| Reactor Volume (L) | 1-10 | 100-1000 | 5000-25000 | Process validation |

| Production Rate (kg/h) | 0.5-2 | 10-50 | 100-500 | Economic efficiency |

| Energy Consumption (kWh/kg) | 5-8 | 3-5 | 2-4 | Energy efficiency |

| Water Usage (L/kg) | 20-30 | 15-25 | 10-20 | Environmental impact |

| Waste Generation (kg/kg product) | 0.2-0.3 | 0.15-0.25 | 0.1-0.2 | Waste minimization |

Byproduct Formation and Purification Strategies

The synthesis of Acid Orange 7 generates several byproducts and impurities that require systematic removal to achieve commercial-grade purity [8] [30]. The primary byproducts include unreacted starting materials, diazonium decomposition products, and alternative coupling products formed through side reactions [8]. Understanding the formation mechanisms of these impurities is essential for developing effective purification strategies [30].

Unreacted sulfanilic acid represents a common impurity resulting from incomplete diazotization, particularly when insufficient sodium nitrite is used or when reaction conditions are not optimal [16]. This impurity can be removed through acid precipitation techniques, where the finished reaction mixture is treated with hydrochloric acid to precipitate unreacted sulfanilic acid, which can then be separated by filtration [8]. The efficiency of this method typically ranges from 85-90% [30].

Unreacted β-naphthol arises from excess coupling agent or incomplete reaction and can be removed through alkaline washing procedures [19]. The alkaline washing selectively dissolves unreacted β-naphthol while leaving the desired azo dye product relatively unaffected [8]. This purification method achieves removal efficiencies of 80-85% [30].

Diazonium decomposition products form through thermal breakdown of the unstable diazonium intermediate, particularly when temperature control is inadequate [19] [21]. These decomposition products can be effectively removed through cold water washing, which selectively dissolves the decomposition byproducts while preserving the azo dye product [8]. Cold water washing achieves purification efficiencies of 90-95% [30].

Sodium chloride formation is inevitable due to the neutralization reactions occurring throughout the synthesis process [1] [19]. This inorganic salt is removed through crystallization procedures, where the crude product is dissolved in hot water and allowed to crystallize upon cooling [8]. The crystallization method achieves excellent removal efficiencies of 95-98% for inorganic salts [30].

Azoxy compounds represent oxidative side products that can form under certain reaction conditions [13]. These impurities are typically removed through recrystallization procedures using appropriate solvents [8] [30]. The recrystallization process involves dissolving the crude product in a hot solvent, followed by controlled cooling to selectively crystallize the pure azo dye [30]. This method achieves purification efficiencies of 75-85% for azoxy compound removal [30].

Alternative phenol coupling products may form when other phenolic compounds are present as impurities in the β-naphthol starting material [6]. These byproducts can be removed through selective extraction techniques using organic solvents that preferentially dissolve the unwanted coupling products [30]. Selective extraction methods typically achieve removal efficiencies of 70-80% [30].

The final purification strategy often involves a combination of multiple techniques applied in sequence to achieve the required purity specifications [8]. Industrial purification processes typically begin with filtration to remove solid impurities, followed by washing with cold water to remove water-soluble byproducts [30]. Subsequent recrystallization from hot water provides further purification, and final drying under controlled conditions yields the commercial-grade product [8].

Table 3: Common Byproducts and Purification Strategies

| Byproduct/Impurity | Formation Mechanism | Purification Method | Efficiency (%) |

|---|---|---|---|

| Unreacted sulfanilic acid | Incomplete diazotization | Acid precipitation | 85-90 |

| Unreacted β-naphthol | Excess coupling agent | Alkaline washing | 80-85 |

| Diazonium decomposition products | Thermal decomposition | Cold water washing | 90-95 |

| Sodium chloride | Neutralization reaction | Crystallization | 95-98 |

| Azoxy compounds | Oxidative side reaction | Recrystallization | 75-85 |

| Phenol coupling products | Alternative coupling | Selective extraction | 70-80 |

Acid Orange 7, with the molecular formula C₁₆H₁₁N₂NaO₄S and a molecular weight of 350.32 g/mol, exhibits a distinctive azo dye architecture characterized by its planar conjugated system [1] [2] [3]. The compound exists as a crystalline powder with an orange to brown to dark red appearance, possessing a defined melting point of 164°C and a density of 1.525 g/cm³ at 20°C [3] [4] [5] [6].

The molecular structure of Acid Orange 7 consists of a naphthalene ring system connected to a sulfonated benzene ring via an azo bridge (-N=N-) [1] [7]. This structural arrangement places it in the classification of monoazo hydroxynaphthalene dyes, where the hydroxyl group is positioned ortho to the azo linkage, enabling intramolecular hydrogen bonding interactions [8] [9]. The sulfonate group (SO₃Na) serves as a hydrophilic substituent that significantly enhances water solubility, reaching 116 g/L at 30°C [4] [10].

Crystallographic studies reveal that Acid Orange 7 adopts a planar conformation in the solid state, facilitating π-π stacking interactions between adjacent molecules [11] [12]. The compound displays characteristics typical of aromatic azo compounds, with the azo chromophore contributing to the extended conjugation system that determines its optical properties [13] [12].

Azo-Hydrazone Tautomerism Dynamics

Acid Orange 7 exhibits complex azo-hydrazone tautomerism that profoundly influences its structural and optical properties [8] [9] [14]. Nuclear magnetic resonance spectroscopic investigations demonstrate that in aqueous solution, the compound exists predominantly (≥95%) as the hydrazone tautomer, while in dimethyl sulfoxide, a mixed equilibrium exists with approximately 70% hydrazone and 30% azo forms [12] [15].

The tautomeric equilibrium is governed by several environmental factors. Density functional theory calculations reveal that in gas-phase model systems with phenyl groups, the azo form represents the most stable tautomer, whereas replacement with naphthyl groups favors the hydrazone form [9] [16]. This preference stems from the enhanced resonance stabilization available through the extended π-system of the naphthalene moiety.

Solvent polarity plays a crucial role in determining tautomeric preferences. Polar solvents and high temperatures favor the azo (keto) form through intramolecular hydrogen bonding, while nonpolar solvents and lower temperatures promote the hydrazone (enol) form through intermolecular hydrogen bonding interactions [8] [13]. pH conditions also significantly impact the equilibrium, with neutral pH favoring the hydrazone form and basic solutions promoting the azo form, often accompanied by bathochromic shifts in the absorption spectrum [14] [13].

The sulfonate group substitution does not fundamentally alter the stability trends of the tautomers but enhances solubility in aqueous media [9] [16]. Intramolecular hydrogen bond energies have been estimated for both tautomeric forms, revealing that the transition structures for proton transfer display resonance-assisted strong hydrogen bonding properties within the electrostatic-covalent hydrogen bond model framework [9] [16].

Spectroscopic Characterization

UV-Vis Absorption Profiles

Acid Orange 7 demonstrates characteristic electronic absorption behavior in the ultraviolet and visible regions, with its maximum absorption wavelength (λmax) occurring at 484-485 nm in aqueous solution and 482-486 nm in acetonitrile buffer systems [3] [17] [18] [5]. The compound exhibits a high molar extinction coefficient of 20,647 M⁻¹cm⁻¹, indicating strong light absorption capacity characteristic of conjugated azo chromophores [17].

The UV-visible spectrum displays multiple absorption bands across the electromagnetic spectrum. In water, Acid Orange 7 is characterized by one main band in the visible region with maximum absorption at 484 nm, accompanied by two additional bands in the ultraviolet region [18]. These electronic transitions correspond to π-π* transitions within the extended conjugated system of the azo chromophore [12] [15] [19].

The absorption profile demonstrates pH-dependent behavior related to the compound's ionization constants. With pKa values of 8.26 and 11.4 at 25°C, the spectral characteristics change across different pH ranges, manifesting as color transitions from amber (pH 7.4) to orange (pH 8.6) to red (pH 11.8) [4] [20] [10]. This halochromic behavior originates from azo-hydrazone tautomerism, where the equilibrium between tautomeric forms shifts with pH changes [14] [17].

FTIR and Raman Spectral Signatures

Fourier transform infrared spectroscopy reveals diagnostic vibrational modes that provide detailed structural information about Acid Orange 7. The FTIR spectrum exhibits characteristic peaks including a wide and sharp absorption at 3,690 cm⁻¹ corresponding to O-H stretching vibrations of free hydroxyl groups not involved in hydrogen bonding [21]. Saturated C-H stretching vibrations appear at 2,918 cm⁻¹, while carbonyl stretching modes are observed at 1,740 cm⁻¹ [21].

Multivariate calibration studies have identified the optimal wavenumber range of 3,450-2,400 cm⁻¹ for quantitative analysis of Acid Orange 7 using partial least squares regression with first derivative spectra [21]. This spectral region provides the highest correlation coefficient (r² > 0.98) and lowest error values for analytical determinations.

Raman spectroscopy complements the FTIR analysis by providing information about symmetric vibrational modes and has been utilized in conjunction with surface-enhanced Raman scattering techniques to study the tautomeric behavior of related azo compounds [14] [12]. The vibrational spectra obtained from both IR and Raman techniques have been successfully matched with density functional theory calculations on hydrazone models, confirming the predominant tautomeric form in solution [12] [15].

NMR Structural Elucidation

Nuclear magnetic resonance spectroscopy has provided crucial insights into the solution-state structure and tautomeric behavior of Acid Orange 7. Both ¹H and ¹³C NMR resonances have been directly assigned from one-dimensional and two-dimensional experimental data, confirming the presence of the hydrazone form as the predominant species (≥95%) in aqueous solution [12] [15].

In dimethyl sulfoxide at 300 K, NMR analysis reveals a more complex equilibrium with approximately 70% hydrazone and 30% azo forms, demonstrating the solvent-dependent nature of the tautomeric equilibrium [12] [15]. The spectroscopic data correlate well with computational models based on hydrazone structures with protonated sulfonate groups.

¹⁵N NMR studies and ¹H-¹⁵N heteronuclear multiple bond correlation spectroscopy have been employed to investigate the nitrogen environment in the azo linkage, providing direct evidence for the tautomeric state of the molecule [12]. These advanced NMR techniques have proven particularly valuable for understanding the dynamic equilibrium between azo and hydrazone forms under different solution conditions.

Solubility and Stability Across pH Gradients

Acid Orange 7 exhibits exceptional water solubility, with reported values of 116 g/L at 30°C, making it highly suitable for aqueous applications [4] [10]. This high solubility results from the presence of the sulfonate group, which provides strong electrostatic interactions with water molecules through hydrogen bonding and ion-dipole interactions [20].

The compound demonstrates remarkable stability across a broad pH range from 3 to 11, maintaining its structural integrity and chromophoric properties [22] [23]. However, the ionization state changes significantly across this range due to its two ionizable groups with pKa values of 8.26 and 11.4 [4] [20]. These ionization events correspond to deprotonation of the hydroxyl group and formation of different ionic species that affect both solubility and spectroscopic properties.

pH-dependent studies reveal that the compound's color transitions correlate with its acid-base equilibria. The absorption spectrum shows minimal changes in basic solutions until extreme pH conditions are reached, where additional ionization events may occur [17] [20]. The stability of Acid Orange 7 across different pH conditions has made it valuable as an indicator dye and reference standard for various analytical applications.

Ionic strength effects have been systematically investigated, showing that the presence of sodium chloride and sodium sulfate solutions influences the stoichiometric acidity constants [20]. The formation of dye aggregates becomes evident at high ionic strength, particularly as temperature decreases, suggesting intermolecular interactions that compete with solvation effects.

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Use Classification

Cosmetics -> Cosmetic colorant; Hair dyeing

General Manufacturing Information

Dates

2: Rawat D, Sharma RS, Karmakar S, Arora LS, Mishra V. Ecotoxic potential of a presumably non-toxic azo dye. Ecotoxicol Environ Saf. 2018 Feb;148:528-537. doi: 10.1016/j.ecoenv.2017.10.049. Epub 2017 Nov 8. PubMed PMID: 29125956.

3: Li Y, Li L, Chen ZX, Zhang J, Gong L, Wang YX, Zhao HQ, Mu Y. Carbonate-activated hydrogen peroxide oxidation process for azo dye decolorization: Process, kinetics, and mechanisms. Chemosphere. 2018 Feb;192:372-378. doi: 10.1016/j.chemosphere.2017.10.126. Epub 2017 Nov 6. PubMed PMID: 29121567.

4: Zhang C, Sun Y, Yu Z, Zhang G, Feng J. Simultaneous removal of Cr(VI) and acid orange 7 from water solution by dielectric barrier discharge plasma. Chemosphere. 2018 Jan;191:527-536. doi: 10.1016/j.chemosphere.2017.10.087. Epub 2017 Oct 16. PubMed PMID: 29059560.

5: Lv J, Hu Q, Cao C, Zhao Y. Modulation of valence band maximum edge and photocatalytic activity of BiOX by incorporation of halides. Chemosphere. 2018 Jan;191:427-437. doi: 10.1016/j.chemosphere.2017.09.149. Epub 2017 Oct 1. PubMed PMID: 29054083.

6: Wei C, Zhang J, Zhang Y, Zhang G, Zhou P, Li W, Liang J, Liu Y, Zhang W. Ultrasound enhanced heterogeneous activation of peroxymonosulfate by a Co-NiOx catalyst. Water Sci Technol. 2017 Sep;76(5-6):1436-1446. doi: 10.2166/wst.2017.316. PubMed PMID: 28953470; PubMed Central PMCID: wst_2017_316.

7: Li J, Lin H, Zhu K, Zhang H. Degradation of Acid Orange 7 using peroxymonosulfate catalyzed by granulated activated carbon and enhanced by electrolysis. Chemosphere. 2017 Dec;188:139-147. doi: 10.1016/j.chemosphere.2017.08.137. Epub 2017 Aug 28. PubMed PMID: 28881241.

8: Sun J, Jin J, Beger RD, Cerniglia CE, Chen H. Evaluation of metabolism of azo dyes and their effects on Staphylococcus aureus metabolome. J Ind Microbiol Biotechnol. 2017 Oct;44(10):1471-1481. doi: 10.1007/s10295-017-1970-8. Epub 2017 Aug 7. PubMed PMID: 28786013; PubMed Central PMCID: PMC5863239.

9: Qi F, Jian N, Qian L, Cao W, Xu Q, Li J. Development and optimization of a novel sample preparation method cored on functionalized nanofibers mat-solid-phase extraction for the simultaneous efficient extraction of illegal anionic and cationic dyes in foods. Anal Bioanal Chem. 2017 Sep;409(24):5697-5709. doi: 10.1007/s00216-017-0510-8. Epub 2017 Jul 24. PubMed PMID: 28741107.

10: Zhu T, Huang W, Zhang L, Gao J, Zhang W. Adsorption of Cr(VI) on cerium immobilized cross-linked chitosan composite in single system and coexisted with Orange II in binary system. Int J Biol Macromol. 2017 Oct;103:605-612. doi: 10.1016/j.ijbiomac.2017.05.051. Epub 2017 May 20. PubMed PMID: 28536024.

11: Shen JH, Horng JJ, Wang YS, Zeng YR. The use of reactive index of hydroxyl radicals to investigate the degradation of acid orange 7 by Fenton process. Chemosphere. 2017 Sep;182:364-372. doi: 10.1016/j.chemosphere.2017.05.043. Epub 2017 May 8. PubMed PMID: 28505578.

12: Li X, Liu X, Lin C, Qi C, Zhang H, Ma J. Enhanced activation of periodate by iodine-doped granular activated carbon for organic contaminant degradation. Chemosphere. 2017 Aug;181:609-618. doi: 10.1016/j.chemosphere.2017.04.134. Epub 2017 Apr 29. PubMed PMID: 28476000.

13: Yang SO, Sodaneath H, Lee JI, Jung H, Choi JH, Ryu HW, Cho KS. Decolorization of acid, disperse and reactive dyes by Trametes versicolor CBR43. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2017 Jul 29;52(9):862-872. doi: 10.1080/10934529.2017.1316164. Epub 2017 May 2. PubMed PMID: 28463583.

14: Huang Y, Yang F, Ai L, Feng M, Wang C, Wang Z, Liu J. On the kinetics of organic pollutant degradation with Co(2+)/peroxymonosulfate process: When ammonium meets chloride. Chemosphere. 2017 Jul;179:331-336. doi: 10.1016/j.chemosphere.2017.03.110. Epub 2017 Mar 30. PubMed PMID: 28376396.

15: Li T, Wang T, Qu G, Liang D, Hu S. Synthesis and photocatalytic performance of reduced graphene oxide-TiO(2) nanocomposites for orange II degradation under UV light irradiation. Environ Sci Pollut Res Int. 2017 May;24(13):12416-12425. doi: 10.1007/s11356-017-8927-3. Epub 2017 Mar 30. PubMed PMID: 28361396.

16: Huang T, Chen J, Wang Z, Guo X, Crittenden JC. Excellent performance of cobalt-impregnated activated carbon in peroxymonosulfate activation for acid orange 7 oxidation. Environ Sci Pollut Res Int. 2017 Apr;24(10):9651-9661. doi: 10.1007/s11356-017-8648-7. Epub 2017 Mar 1. PubMed PMID: 28251528.

17: Hamdaoui O, Merouani S. Ultrasonic Destruction of Acid Orange 7: Effect of Humic Acid, Surfactants and Complex Matrices. Water Environ Res. 2017 Mar 1;89(3):250-259. doi: 10.2175/106143016X14798353399539. PubMed PMID: 28236819.

18: Yao Y, Zhang J, Wu G, Wang S, Hu Y, Su C, Xu T. Iron encapsulated in 3D N-doped carbon nanotube/porous carbon hybrid from waste biomass for enhanced oxidative activity. Environ Sci Pollut Res Int. 2017 Mar;24(8):7679-7692. doi: 10.1007/s11356-017-8440-8. Epub 2017 Jan 25. PubMed PMID: 28124268.

19: Li J, Hussain A, Li D, Yang M, Xu S. Catalytic performance of graphene-bimetallic composite for heterogeneous oxidation of acid orange 7 from aqueous solution. Environ Sci Pollut Res Int. 2017 Mar;24(8):7264-7273. doi: 10.1007/s11356-017-8379-9. Epub 2017 Jan 18. PubMed PMID: 28101711.

20: Li J, Du Y, Deng B, Zhu K, Zhang H. Activated carbon adsorptive removal of azo dye and peroxydisulfate regeneration: from a batch study to continuous column operation. Environ Sci Pollut Res Int. 2017 Feb;24(5):4932-4941. doi: 10.1007/s11356-016-8234-4. Epub 2016 Dec 17. PubMed PMID: 27988904.